molecular formula C11H13N3O B1609337 3-(methoxymethyl)-4-phenyl-1H-pyrazol-5-amine CAS No. 895042-86-1

3-(methoxymethyl)-4-phenyl-1H-pyrazol-5-amine

Cat. No. B1609337
M. Wt: 203.24 g/mol
InChI Key: REIKKMUTPQYVNL-UHFFFAOYSA-N
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Description

The compound “3-(methoxymethyl)-4-phenyl-1H-pyrazol-5-amine” is a complex organic molecule. It likely contains a pyrazole ring, which is a type of aromatic organic compound . The “methoxymethyl” and “phenyl” groups are common functional groups in organic chemistry .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds often involve reactions such as protodeboronation of boronic esters . Other methods could involve reactions with radicals .

Scientific Research Applications

  • Field : Materials Chemistry

    • Application : The compound could potentially be used in the synthesis of organic ionic plastic crystals (OIPCs) and ionic liquids (ILs), which are promising safer electrolytes for energy storage applications .
    • Methods : The synthesis and characterisation of the 1-methoxymethyl-1,1,1-trimethyl ammonium cation paired with six different anions were reported . Techniques such as differential scanning calorimetry (DSC), electrochemical impedance spectroscopy (EIS), single crystal X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, and positron annihilation lifetime spectroscopy (PALS) were used .
    • Results : Of the new solid salts, [N 111,1O1 ] [FSI] displayed the highest conductivity of 2.1 × 10 −5 S cm −1 at 30 °C, consistent with the exceptionally large vacancy volume of 139 Å 3 .
  • Field : Organic Chemistry

    • Application : The compound could potentially be used in the methoxymethylation of alcohols and phenols .
    • Methods : Different primary, secondary, and tertiary alcohols were efficiently converted to their corresponding methoxymethyl ethers with formaldehyde dimethyl acetal in the presence of catalytic amounts of ZrO (OTf) 2 at room temperature . Phenols were also methoxymethylated by this catalytic system .
    • Results : The advantages of using this catalytic system are the short reaction times, easy catalyst preparation, high product yield, solvent-free conditions, applicability for both alcohols and phenols, and reusability of the catalyst .
  • Field : Boron Chemistry

    • Application : “3-methoxymethylphenylboronic acid” is a boronic acid derivative that could potentially be used in the Suzuki-Miyaura cross-coupling reactions .
    • Methods : The Suzuki-Miyaura reaction is a type of palladium-catalyzed cross coupling reaction, which is used to synthesize biaryl compounds . The reaction involves the coupling of a boronic acid with an aryl or vinyl halide .
    • Results : The Suzuki-Miyaura reaction is widely used in organic synthesis due to its efficiency and versatility .
  • Field : Organic Synthesis

    • Application : Dimethoxymethane, which has a similar methoxymethyl group, is used as a solvent and as a reagent for the protection of alcohols .
    • Methods : Alcohols can be converted into their corresponding methoxymethyl ethers by reaction with dimethoxymethane in the presence of an acid catalyst .
    • Results : The resulting methoxymethyl ethers are stable under a variety of reaction conditions, and can be deprotected back to the alcohol by treatment with aqueous acid .
  • Field : Boron Chemistry

    • Application : “3-methoxymethylphenylboronic acid” is a boronic acid derivative that could potentially be used in the Suzuki-Miyaura cross-coupling reactions .
    • Methods : The Suzuki-Miyaura reaction is a type of palladium-catalyzed cross coupling reaction, which is used to synthesize biaryl compounds . The reaction involves the coupling of a boronic acid with an aryl or vinyl halide .
    • Results : The Suzuki-Miyaura reaction is widely used in organic synthesis due to its efficiency and versatility .
  • Field : Environmental Chemistry

    • Application : Hexa(methoxymethyl)melamine (HMMM)-containing resins are used in the production of coatings and plastics for cans, coils, and automobiles .
    • Methods : A previous study demonstrated that this compound was associated with acute toxic effects on daphnia .
    • Results : This study presents the first compiled data on the occurrence of HMMM as an emerging contaminant in German rivers .

properties

IUPAC Name

5-(methoxymethyl)-4-phenyl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-15-7-9-10(11(12)14-13-9)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REIKKMUTPQYVNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C(=NN1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424187
Record name 3-(methoxymethyl)-4-phenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(methoxymethyl)-4-phenyl-1H-pyrazol-5-amine

CAS RN

895042-86-1
Record name 3-(methoxymethyl)-4-phenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(methoxymethyl)-4-phenyl-1H-pyrazol-5-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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